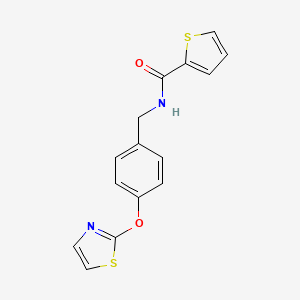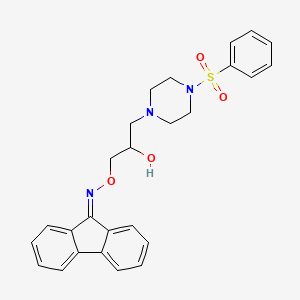
9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-Fluoren-9-one, also known as Fluorenone, is a chemical compound with the molecular formula C13H8O . It has an average mass of 180.202 Da and a monoisotopic mass of 180.057510 Da .
Molecular Structure Analysis
The molecular structure of 9H-Fluoren-9-one consists of a three-ring system, with the oxygen atom double-bonded to the central carbon atom of the middle ring .Physical And Chemical Properties Analysis
9H-Fluoren-9-one has a molecular weight of 180.2020 . More specific physical and chemical properties for the compound you mentioned are not available in the sources I found.Scientific Research Applications
Antimicrobial Properties and Inhibition of Bacterial Pathogens
Fluoroquinolones are synthetic antimicrobial agents widely used in clinical settings to combat infectious diseases. This compound, with its unique structure, has demonstrated promising activity against bacterial pathogens:
- Activity Against Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) : Notably, the derivative 5h (7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl) and two other derivatives, 5k and 5l (7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl), exhibited potent growth inhibition against CRPA. Their minimum inhibitory concentration (MIC) values were as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin. These findings suggest potential clinical utility in treating drug-resistant infections .
Poly (ADP-Ribose) Polymerase (PARP) Targeting in Breast Cancer Cells
Another intriguing application involves the compound’s interaction with poly (ADP-ribose) polymerase (PARP) in human breast cancer cells:
- Breast Cancer Therapy : By modulating PARP activity, this compound may have implications for breast cancer treatment. Further studies are needed to explore its efficacy and safety .
In Vitro Antibacterial Activity Against Pathogenic Bacteria
A related study investigated the antibacterial potential of novel derivatives containing a 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl scaffold:
- Antibacterial Activity : These compounds demonstrated promising antibacterial activity, suggesting their potential as therapeutic agents. Further in silico studies could provide insights into their mechanism of action .
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSALOHNLTNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

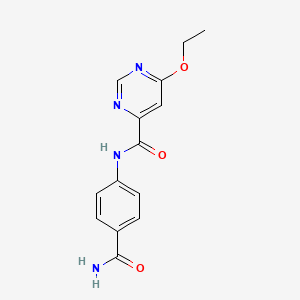
![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)
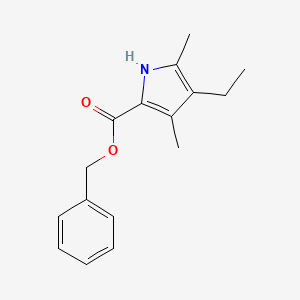
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2572975.png)
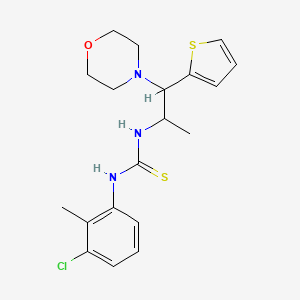
![ethyl 2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572978.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2572984.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572987.png)
